molecular formula C10H11NO3S2 B4992890 N-(furan-2-ylmethyl)-5-methylthiophene-2-sulfonamide

N-(furan-2-ylmethyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B4992890
M. Wt: 257.3 g/mol
InChI Key: ONBMQQWWSFRING-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methylthiophene-2-sulfonamide is an organic compound that features both furan and thiophene rings

Mechanism of Action

Target of Action

N-(2-furylmethyl)-5-methyl-2-thiophenesulfonamide, also known as Furosemide , primarily targets the kidneys . It acts on the nephron, the functional unit of the kidney, to increase water loss from the body .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . It is an anthranilic acid derivative and its action results in a diuretic effect, which is particularly beneficial in clinical settings that require a drug with a higher diuretic potential .

Biochemical Pathways

The biochemical pathways affected by Furosemide involve the inhibition of electrolyte reabsorption in the kidneys . This leads to an increase in water excretion from the body, affecting the body’s fluid balance and reducing edema, or fluid retention .

Pharmacokinetics

On average, 70% of the oral Furosemide dose is absorbed . The drug is 97.6% bound to plasma albumins . The half-life of Furosemide ranges from 0.33 to 1.17 hours in healthy subjects, and from 4.9 to 9.7 hours in patients with advanced renal failure . In uremic patients with liver cirrhosis, the elimination half-life is prolonged to more than 10 hours .

Result of Action

The primary result of Furosemide’s action is the reduction of edema associated with conditions such as congestive heart failure, liver cirrhosis, renal disease, and hypertension . By increasing water loss from the body, it helps to alleviate the symptoms of these conditions .

Action Environment

The action of Furosemide can be influenced by various environmental factors. For example, the drug’s absorption and efficacy can be affected by the pH level of the gastrointestinal tract, which can vary due to diet and other factors . Additionally, the drug’s stability can be influenced by storage conditions, such as temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-methylthiophene-2-sulfonamide typically involves the reaction of furan-2-ylmethanol with 5-methylthiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-5-methylthiophene-2-sulfonamide is unique due to the presence of both furan and thiophene rings, which provide a diverse range of chemical reactivity and potential applications. The combination of these heterocyclic structures with the sulfonamide group enhances its biological activity and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S2/c1-8-4-5-10(15-8)16(12,13)11-7-9-3-2-6-14-9/h2-6,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBMQQWWSFRING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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